
1-Iodo-2-methoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-methoxycyclohexane is an organic compound featuring a cyclohexane ring substituted with an iodine atom at the first position and a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxycyclohexane can be synthesized through the iodination of 2-methoxycyclohexanol. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to facilitate the substitution of the hydroxyl group with an iodine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases.
Oxidation and Reduction: The methoxy group can be oxidized to form carbonyl compounds, while the iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include 2-methoxycyclohexanol, 2-methoxycyclohexanamine, and 2-methoxycyclohexanenitrile.
Elimination Reactions: Major products include 1-methoxycyclohexene.
Oxidation: Products include 2-methoxycyclohexanone.
Reduction: Products include cyclohexane derivatives.
Scientific Research Applications
1-Iodo-2-methoxycyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-iodo-2-methoxycyclohexane involves its ability to undergo nucleophilic substitution and elimination reactions. The iodine atom serves as a good leaving group, facilitating these reactions. The methoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Iodo-2-methylcyclohexane: Similar structure but with a methyl group instead of a methoxy group.
1-Bromo-2-methoxycyclohexane: Similar structure but with a bromine atom instead of an iodine atom.
2-Iodo-1-methoxycyclohexane: Similar structure but with the positions of the iodine and methoxy groups swapped.
Uniqueness: 1-Iodo-2-methoxycyclohexane is unique due to the presence of both an iodine atom and a methoxy group on the cyclohexane ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution and elimination reactions, compared to similar compounds with different substituents.
Properties
CAS No. |
67038-61-3 |
|---|---|
Molecular Formula |
C7H13IO |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
1-iodo-2-methoxycyclohexane |
InChI |
InChI=1S/C7H13IO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3 |
InChI Key |
AWPSFXGKLLMWED-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13066203.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid](/img/structure/B13066213.png)
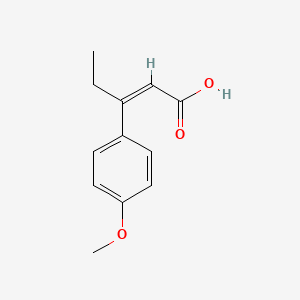
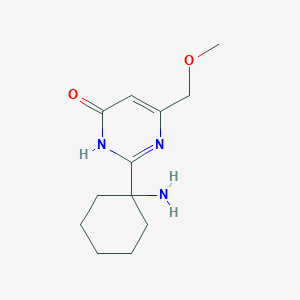
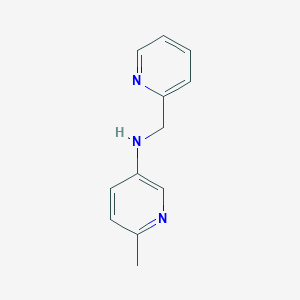
![Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13066230.png)
![6-Fluorothieno[3,2-b]pyridine](/img/structure/B13066234.png)
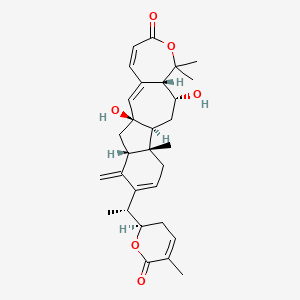
![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13066240.png)
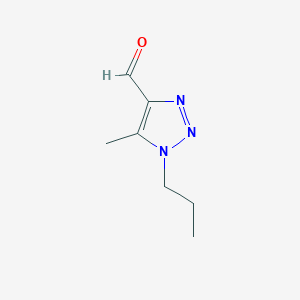

![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066279.png)
